molecular formula C6H10F3NO3S B6360460 (Diethylcarbamoyl)difluoro-methanesulfonyl fluoride CAS No. 648-75-9

(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride

Cat. No.: B6360460
CAS No.: 648-75-9
M. Wt: 233.21 g/mol
InChI Key: YIXIQMJBNQOHFU-UHFFFAOYSA-N
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Description

(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride is a chemical compound with the molecular formula C6H10F3NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylcarbamoyl)difluoro-methanesulfonyl fluoride typically involves the reaction of diethylcarbamoyl chloride with difluoromethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethanesulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted products, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced compounds .

Scientific Research Applications

(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Diethylcarbamoyl)difluoro-methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by covalently modifying the active sites of enzymes, thereby blocking their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Fluoride: Similar in structure but lacks the diethylcarbamoyl and difluoromethanesulfonyl groups.

    Difluoromethyl Sulfone: Contains the difluoromethyl group but differs in its overall structure and reactivity.

    Diethylcarbamoyl Chloride: Shares the diethylcarbamoyl group but has different chemical properties and applications.

Uniqueness

Its ability to participate in a variety of chemical reactions and its potential as a biochemical probe make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(diethylamino)-1,1-difluoro-2-oxoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3S/c1-3-10(4-2)5(11)6(7,8)14(9,12)13/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXIQMJBNQOHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(F)(F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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